Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Overview

Description

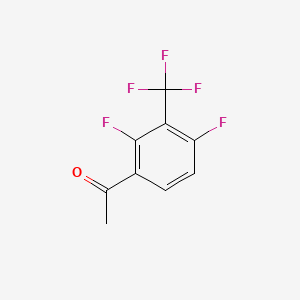

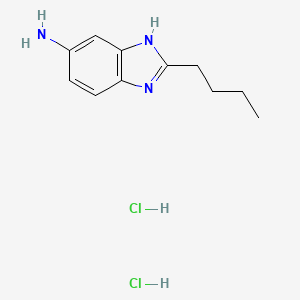

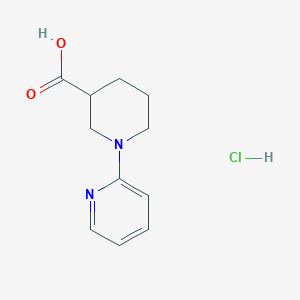

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2 . It is used in various applications and research.

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to an ethyl group and a carboxylate group .Chemical Reactions Analysis

This compound can participate in various reactions. For instance, 1-(2-Aminoethyl)piperidine can undergo a [1+1] condensation reaction with 3-methoxy salicylaldehyde to yield a tridentate Schiff base ligand .Physical And Chemical Properties Analysis

The molecular weight of this compound is 273.2 g/mol . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications

Synthesis of Complex Organic Compounds

Researchers have developed methods to synthesize complex organic structures using ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride or its derivatives. For instance, the synthesis of pyrano and pyrimidinethieno derivatives through reactions with benzoyl isothiocyanate has been reported, leading to compounds with potential pharmacological properties (Paronikyan et al., 2016). Similarly, compounds with benzofuro[3,2-d]pyrimidine structures have been synthesized, showing antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Anticancer Activity

The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been explored for their anticancer activities. Certain derivatives demonstrated promising anticancer potential compared to standard drugs, highlighting the role of this compound in the development of new anticancer agents (Rehman et al., 2018).

Antibacterial and Antifungal Properties

This compound derivatives have been synthesized and evaluated for their biological properties. For example, new piperidine substituted benzothiazole derivatives exhibited good antibacterial and antifungal activities, contributing to the field of antimicrobial research (Shafi, Rajesh, & Senthilkumar, 2021).

GyrB Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds showed inhibitory activity in vitro, representing a potential new class of antituberculosis agents (Jeankumar et al., 2013).

Allosteric Modulation of Receptors

Research on compounds related to this compound has explored their potential as allosteric modulators of receptors, such as the cannabinoid CB1 receptor. This suggests a role in modulating receptor activity, which could have therapeutic implications (Price et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been associated with the modulation of the trace amine-associated receptor 1 (taar1) .

Mode of Action

Compounds with similar structures have been found to act as agonists for taar1 . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.

Biochemical Pathways

Taar1 agonists generally modulate monoaminergic systems, which are involved in numerous neurological processes .

Result of Action

Taar1 agonists have been associated with the modulation of dopamine-dependent hyperlocomotion .

Properties

IUPAC Name |

ethyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11;;/h9H,2-8,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDHSVZNOGSADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)